molecular formula C14H9IO B1624883 3-Iodo-2-phenyl-benzofuran CAS No. 246230-86-4

3-Iodo-2-phenyl-benzofuran

Cat. No.: B1624883
CAS No.: 246230-86-4
M. Wt: 320.12 g/mol
InChI Key: RYBYQJBZNPJMBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-phenyl-benzofuran typically involves a palladium-catalyzed coupling reaction followed by electrophilic cyclization. One common method is as follows :

  • Coupling Reaction:

      Reactants: 2-iodoanisole and phenylacetylene.

      Catalysts: Bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

      Solvent: Triethylamine.

      Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 3 hours.

  • Electrophilic Cyclization:

      Reactants: 2-(phenylethynyl)anisole and iodine.

      Solvent: Dichloromethane.

      Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 5 hours.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-phenyl-benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The benzofuran ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The phenyl group can undergo reduction to form hydrogenated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride and alkyl halides.

    Oxidation: Reagents such as potassium permanganate and chromium trioxide.

    Reduction: Reagents such as hydrogen gas and palladium on carbon.

Major Products:

    Substitution: Various substituted benzofurans.

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Hydrogenated benzofuran derivatives.

Mechanism of Action

The mechanism of action of 3-Iodo-2-phenyl-benzofuran involves its interaction with various molecular targets and pathways. The iodine atom and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects such as inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-2-phenyl-benzofuran is unique due to the presence of both the iodine atom and the phenyl group, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its ability to undergo substitution reactions, while the phenyl group contributes to its stability and biological interactions .

Properties

IUPAC Name

3-iodo-2-phenyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IO/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBYQJBZNPJMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452784
Record name 3-iodo-2-phenyl-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246230-86-4
Record name 3-iodo-2-phenyl-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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